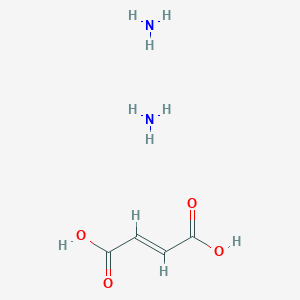
Diammonium fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium fumarate is an organic compound with the chemical formula C₄H₁₀N₂O₄ . It is the ammonium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is used as a food additive and has the E number E368 . It is known for its antioxidant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized by neutralizing fumaric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where fumaric acid is dissolved and then reacted with ammonium hydroxide to form this compound. The reaction can be represented as follows:
C₄H₄O₄+2NH₃→C₄H₁₀N₂O₄
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing fumaric acid with ammonium carbonate or ammonium bicarbonate in a saturated aqueous solution. The reaction is carried out at a molar stoichiometric ratio or slightly higher to ensure complete neutralization .
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid or other oxidized derivatives.
Reduction: It can be reduced to form succinic acid.
Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products Formed:
Oxidation: Maleic acid, carbon dioxide, and water.
Reduction: Succinic acid.
Substitution: Metal fumarates, depending on the metal salt used.
Applications De Recherche Scientifique
Diammonium fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in studies related to cellular metabolism and as a buffer in biochemical assays.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: this compound is used as a food additive, preservative, and in the production of various pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of diammonium fumarate involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in cells. The compound can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the expression of antioxidant response element genes . This pathway is crucial in protecting cells from oxidative damage and inflammation.
Comparaison Avec Des Composés Similaires
Ammonium fumarate: Similar to diammonium fumarate but with a different stoichiometric ratio.
Dimethyl fumarate: A methyl ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoammonium fumarate: Another ammonium salt of fumaric acid with different properties.
Uniqueness: this compound is unique due to its specific stoichiometry and its ability to act as a versatile reagent in various chemical reactions. Its antioxidant properties and potential therapeutic applications make it distinct from other similar compounds.
Propriétés
Numéro CAS |
14548-85-7 |
|---|---|
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
diazanium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |
Clé InChI |
CKKXWJDFFQPBQL-SEPHDYHBSA-N |
SMILES |
C(=CC(=O)O)C(=O)O.N.N |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Key on ui other cas no. |
14548-85-7 |
Synonymes |
ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


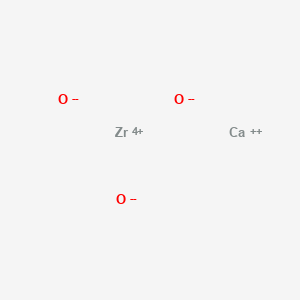
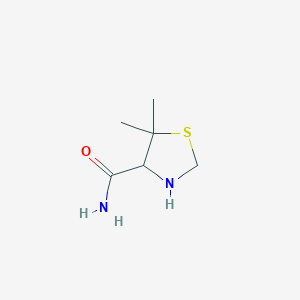
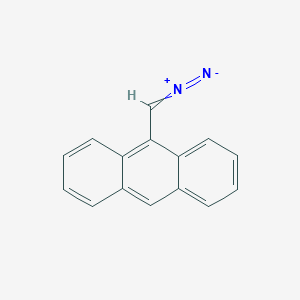
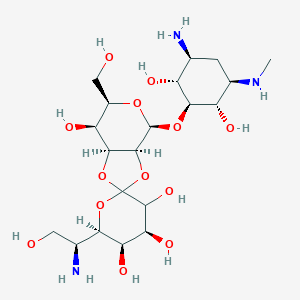
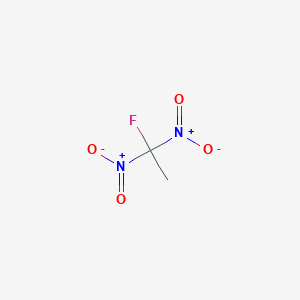
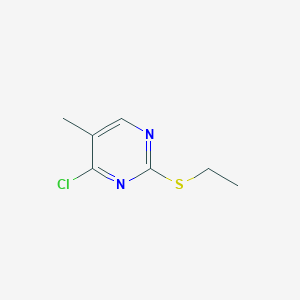
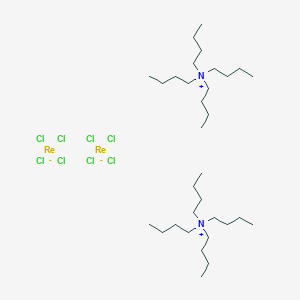
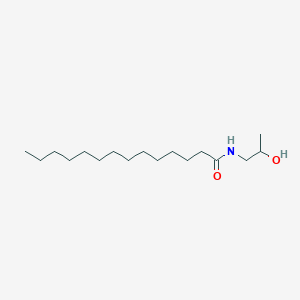
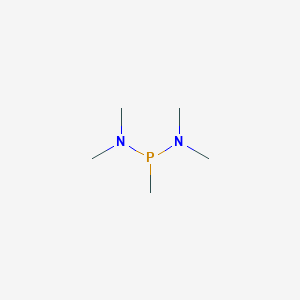
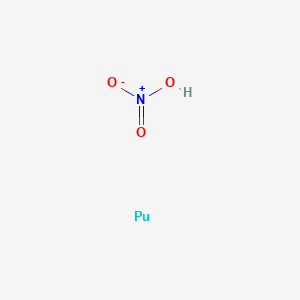
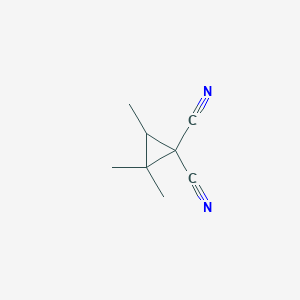
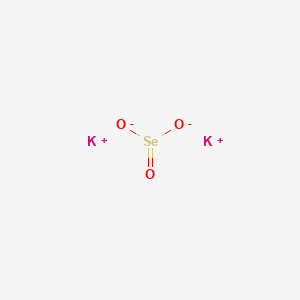
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

